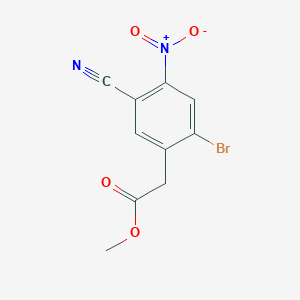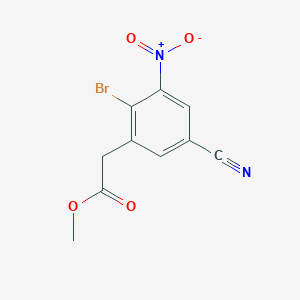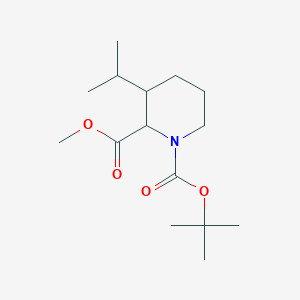
1-(tert-Butyl) 2-methyl 3-isopropyl-1,2-piperidinedicarboxylate
Overview
Description
1-(tert-Butyl) 2-methyl 3-isopropyl-1,2-piperidinedicarboxylate is a complex organic compound with a unique structure that includes a piperidine ring substituted with tert-butyl, methyl, and isopropyl groups
Preparation Methods
The synthesis of 1-(tert-Butyl) 2-methyl 3-isopropyl-1,2-piperidinedicarboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. Common synthetic routes include:
Cyclization Reactions: Starting from linear precursors, cyclization reactions can form the piperidine ring.
Substitution Reactions: Introduction of tert-butyl, methyl, and isopropyl groups through substitution reactions using appropriate reagents.
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and controlled environments.
Chemical Reactions Analysis
1-(tert-Butyl) 2-methyl 3-isopropyl-1,2-piperidinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, altering the compound’s properties.
Major Products: The major products depend on the specific reagents and conditions used, but can include various substituted piperidine derivatives.
Scientific Research Applications
1-(tert-Butyl) 2-methyl 3-isopropyl-1,2-piperidinedicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 2-methyl 3-isopropyl-1,2-piperidinedicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating biological pathways and exerting its effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
1-(tert-Butyl) 2-methyl 3-isopropyl-1,2-piperidinedicarboxylate can be compared with other piperidine derivatives:
Similar Compounds: Examples include 1-methyl 2-isopropyl 3-tert-butylpiperidine and 1-ethyl 2-methyl 3-isopropylpiperidine.
Uniqueness: The specific substitution pattern of tert-butyl, methyl, and isopropyl groups gives it unique chemical and biological properties, distinguishing it from other piperidine derivatives.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 3-propan-2-ylpiperidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-10(2)11-8-7-9-16(12(11)13(17)19-6)14(18)20-15(3,4)5/h10-12H,7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMBEWNHQZCNBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN(C1C(=O)OC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethanol hydrochloride](/img/structure/B1486113.png)

![1-[1-(3-Pyrrolidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1486115.png)
![3-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1486116.png)
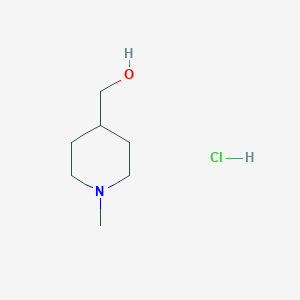
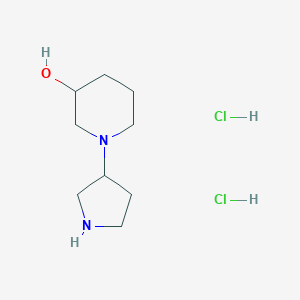

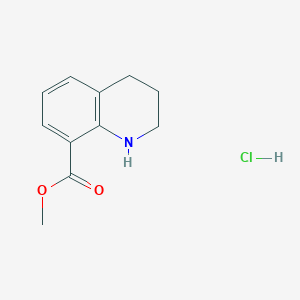
![N,N-Dimethyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine dihydrochloride](/img/structure/B1486124.png)
![2-(1-Piperidinylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B1486125.png)
![2-(1-Pyrrolidinylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B1486126.png)
![1-(1-Pyrrolidinylmethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B1486128.png)
